Alloisoleucine, D-

Beschreibung

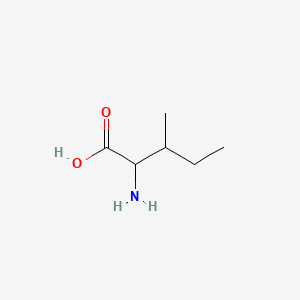

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R,3S)-2-amino-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGPKZVBTJJNPAG-CRCLSJGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901019590 | |

| Record name | D-Alloisoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901019590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1509-35-9, 443-79-8, 3107-04-8 | |

| Record name | D-Alloisoleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1509-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alloisoleucine, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001509359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Alloisoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901019590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-allo-isoleucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.492 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Allo-D-isoleucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.676 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Allo-L-isoleucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.513 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLOISOLEUCINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/886W169S1R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Enantioselective Synthesis of D-Alloisoleucine: A Technical Guide

Abstract

D-Alloisoleucine, a non-proteinogenic amino acid, is a crucial chiral building block in the synthesis of various pharmaceuticals. Its unique stereochemistry necessitates precise enantioselective synthetic methods to ensure the efficacy and safety of the final active pharmaceutical ingredients. This technical guide provides an in-depth overview of key methodologies for the enantioselective synthesis of D-Alloisoleucine, presenting detailed experimental protocols, comparative data, and visual workflows for three prominent strategies: enzymatic resolution of an epimerized N-acetylated mixture, dynamic kinetic resolution via a hydantoinase process, and diastereoselective synthesis using a chiral auxiliary. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in synthetic chemistry and drug development.

Introduction

Isoleucine possesses two stereogenic centers, giving rise to four stereoisomers: L-isoleucine (2S,3S), D-isoleucine (2R,3R), L-alloisoleucine (2S,3R), and D-alloisoleucine (2R,3S). While L-isoleucine is one of the 20 common proteinogenic amino acids, its diastereomer, D-alloisoleucine, serves as a vital component in several synthetic drugs. The challenge in its synthesis lies in controlling the stereochemistry at both the C2 (α-carbon) and C3 positions. This guide details three effective strategies to achieve high enantiopurity of the desired (2R,3S) isomer.

Method 1: Epimerization of L-Isoleucine and Enzymatic Resolution

This classic approach leverages the readily available and inexpensive L-isoleucine as a starting material. The strategy involves two key stages: first, the epimerization of the C2 center of L-isoleucine to create a diastereomeric mixture, and second, the selective enzymatic hydrolysis of the L-isomer's derivative, allowing for the separation of the D-alloisoleucine derivative.

Synthetic Workflow

The overall process involves the acetylation of L-isoleucine, followed by epimerization, and finally, enzymatic resolution to separate the desired D-allo isomer.

Experimental Protocol

Step 1: Acetylation and Epimerization of L-Isoleucine

-

Suspend L-isoleucine (1 mol) in glacial acetic acid (3 L).

-

Add acetic anhydride (2.5 mol) to the suspension.

-

Heat the mixture under reflux for 4-6 hours. During this time, the L-isoleucine will dissolve as it is acetylated, and epimerization at the C2 position will occur.

-

Monitor the reaction by chiral HPLC to confirm the formation of a diastereomeric mixture of N-acetyl-L-isoleucine and N-acetyl-D-alloisoleucine.

-

Concentrate the reaction mixture under reduced pressure to obtain a crude oily or solid residue.

Step 2: Enzymatic Resolution

-

Dissolve the crude N-acetyl-isoleucine mixture (e.g., 100 g) in 2 L of deionized water.

-

Adjust the pH of the solution to approximately 7.5-7.8 using a dilute aqueous solution of sodium hydroxide or calcium carbonate.

-

Add Hog Kidney Acylase I (e.g., 1 g of enzyme preparation).

-

Incubate the mixture at 37-38°C for 24-48 hours with gentle stirring. The acylase will selectively hydrolyze the N-acetyl group from L-isoleucine.

-

Monitor the reaction by TLC or HPLC to track the disappearance of N-acetyl-L-isoleucine.

Step 3: Isolation and Hydrolysis

-

After the enzymatic reaction is complete, acidify the mixture to pH ~3 with concentrated HCl. This will precipitate any remaining protein, which can be removed by filtration.

-

Concentrate the filtrate by evaporation under reduced pressure. The free L-isoleucine will crystallize and can be removed by filtration.

-

The mother liquor, now enriched with N-acetyl-D-alloisoleucine, is collected.

-

Further purify the N-acetyl-D-alloisoleucine by crystallization from a suitable solvent (e.g., water/ethanol).

-

To obtain the final product, dissolve the purified N-acetyl-D-alloisoleucine in 6M HCl and heat under reflux for 4-6 hours to hydrolyze the acetyl group.

-

Cool the solution and neutralize to the isoelectric point of D-alloisoleucine (pH ~6) to precipitate the final product. Filter, wash with cold water and ethanol, and dry to yield pure D-alloisoleucine.

Data Summary

| Step | Product | Typical Yield | Enantiomeric/Diastereomeric Excess | Notes |

| Acetylation/Epimerization | N-Acetyl mixture | >95% | ~1:1 d.r. | Ratio depends on reaction time and temperature. |

| Enzymatic Resolution | N-Acetyl-D-Alloisoleucine | 40-45% (from initial L-Ile) | >98% d.e. | Theoretical maximum yield is 50%. |

| Hydrolysis | D-Alloisoleucine | >90% | >99% e.e. | Purity confirmed by chiral HPLC and polarimetry. |

Method 2: Dynamic Kinetic Resolution via Hydantoinase Process

This highly efficient method converts L-isoleucine into its corresponding hydantoin derivative. A key feature is the use of a D-selective hydantoinase enzyme in combination with conditions that permit the in-situ racemization (epimerization) of the hydantoin's C5 chiral center. This dynamic kinetic resolution allows for a theoretical yield approaching 100%.[1][2]

Synthetic Workflow

The process begins with the formation of the hydantoin from L-isoleucine, which is then subjected to enzyme-catalyzed stereoselective hydrolysis coupled with in-situ epimerization.

Experimental Protocol

Step 1: Synthesis of L-Isoleucine Hydantoin [1]

-

Dissolve L-isoleucine (150 g, 1.14 mol) in 1.5 L of water.

-

Add potassium cyanate (111 g, 1.37 mol) to the solution.

-

Heat the reaction mixture to 90-100°C and maintain for 2-3 hours. During this step, partial epimerization at the C5 position of the newly formed hydantoin ring may occur.

-

Cool the reaction mixture to room temperature.

-

Acidify the solution with concentrated hydrochloric acid (e.g., 150 mL of 37% HCl) until a white precipitate forms.

-

Heat the mixture until the precipitate redissolves, then allow it to cool slowly to room temperature to crystallize the hydantoin product.

-

Isolate the crystalline solid by filtration, wash with cold water, and dry. A typical yield is around 95%.

Step 2: D-Hydantoinase Catalyzed Conversion to N-Carbamoyl-D-Alloisoleucine [1]

-

Prepare a 0.1 M glycine-NaOH buffer and adjust the pH to 9.0.

-

Suspend the L-isoleucine hydantoin (2 g) in 100 mL of the buffer containing 1 mM MnCl₂ under a nitrogen atmosphere.

-

Heat the mixture to 50°C. The hydantoin should dissolve.

-

Add the D-hydantoinase enzyme (e.g., immobilized D-hydantoinase from BioCatalytics, Inc.).

-

Maintain the reaction at 50°C and pH 9.0. The alkaline pH facilitates the continuous epimerization of the unreacted L-isoleucine hydantoin to D-alloisoleucine hydantoin, which is then consumed by the enzyme.

-

Monitor the reaction by HPLC until the starting hydantoin is completely converted (typically 24 hours). The analytical yield of N-carbamoyl-D-alloisoleucine can approach 100%.

-

Filter the mixture to remove the enzyme. Acidify the filtrate to pH 1-2 to precipitate the N-carbamoyl-D-alloisoleucine.

-

Isolate the product by filtration and dry.

Step 3: Decarbamoylation to D-Alloisoleucine [1]

-

Suspend the N-carbamoyl-D-alloisoleucine (e.g., 87 mg, 0.5 mmol) in 20 mL of 3.5 N hydrochloric acid.

-

Cool the mixture to 0°C in an ice bath.

-

Add sodium nitrite (0.5 mmol) portion-wise while maintaining the temperature at 0°C.

-

Monitor the reaction by HPLC.

-

Once the conversion is complete, carefully neutralize the solution with 4 N NaOH.

-

The D-alloisoleucine product can be isolated by crystallization at its isoelectric point.

Data Summary

| Step | Product | Typical Yield | Enantiomeric/Diastereomeric Excess | Reference |

| Hydantoin Formation | L-Isoleucine Hydantoin | 95% | Mixture of C5 epimers | [1] |

| Enzymatic Hydrolysis | N-Carbamoyl-D-Alloisoleucine | ~100% (analytical), 63% (isolated) | >99% d.e. | [1] |

| Decarbamoylation | D-Alloisoleucine | 80-90% | >99% e.e. | [1] |

Method 3: Chiral Auxiliary-Mediated Asymmetric Synthesis

This strategy employs a recoverable chiral auxiliary, such as an Oppolzer's sultam, to direct the stereoselective formation of the C2 amino group. This method builds the chiral centers with high diastereoselectivity, providing access to the target molecule without the need for resolution.[3]

Synthetic Workflow

The synthesis involves the acylation of a chiral sultam, followed by a diastereoselective amination step, and finally, cleavage of the auxiliary to release the enantiopure amino acid.

Experimental Protocol

Step 1: Preparation of N-((R)-3-Methylpentanoyl)-(1R,2S)-bornane-10,2-sultam

-

Dissolve (1R,2S)-bornane-10,2-sultam (1.0 equiv) in anhydrous THF (tetrahydrofuran) in a flame-dried, nitrogen-purged flask.

-

Cool the solution to -78°C (dry ice/acetone bath).

-

Add n-butyllithium (1.05 equiv) dropwise and stir for 30 minutes to form the lithium amide.

-

In a separate flask, prepare (R)-3-methylpentanoyl chloride from (R)-3-methylpentanoic acid (using, e.g., oxalyl chloride).

-

Add the freshly prepared (R)-3-methylpentanoyl chloride (1.1 equiv) to the lithium amide solution at -78°C.

-

Allow the reaction to warm slowly to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the N-acyl sultam product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).

Step 2: Diastereoselective Hydroxyamination and Reduction

-

Dissolve the purified N-acyl sultam (1.0 equiv) in anhydrous THF and cool to -78°C.

-

Add a base such as sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 equiv) and stir for 1 hour to form the sodium enolate.

-

Add a solution of 1-chloro-1-nitrosocyclohexane (1.2 equiv) in THF dropwise at -78°C. Stir for 2-3 hours.

-

Quench the reaction with glacial acetic acid.

-

The resulting N-hydroxyamino intermediate is then reduced. Add zinc dust (5.0 equiv) and continue stirring, allowing the mixture to warm to room temperature.

-

Filter the reaction mixture through celite to remove excess zinc.

-

Extract the product into an organic solvent, wash, dry, and concentrate. Purify by column chromatography to yield the diastereomerically pure amino-adduct.

Step 3: Saponification and Auxiliary Removal

-

Dissolve the purified N-aminoacyl sultam adduct in a mixture of THF and water (e.g., 3:1 ratio).

-

Add lithium hydroxide (LiOH, 4-5 equiv) to the solution.

-

Heat the mixture to reflux (or stir at 40-50°C) for 12-24 hours until TLC indicates complete consumption of the starting material.

-

Cool the mixture and concentrate under reduced pressure to remove the THF.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether or dichloromethane to recover the chiral sultam auxiliary.

-

Acidify the aqueous layer to pH ~6 with 1M HCl to precipitate the D-alloisoleucine.

-

Filter the solid product, wash with cold water and ethanol, and dry under vacuum.

Data Summary

| Step | Product | Typical Yield | Diastereomeric Excess (d.e.) | Notes |

| Acylation | N-Acyl Sultam | 85-95% | N/A | High yield, straightforward purification. |

| Amination | N-Aminoacyl Sultam | 60-75% | >95% d.e. | Diastereoselectivity is controlled by the sultam. |

| Cleavage | D-Alloisoleucine | >85% | >99% e.e. | Chiral auxiliary can be recovered and reused. |

Conclusion

The enantioselective synthesis of D-Alloisoleucine can be accomplished through several robust and high-yielding methodologies. The choice of method often depends on factors such as the scale of the synthesis, cost of reagents and catalysts, and the desired level of purity. The enzymatic resolution method is a cost-effective route that starts from an inexpensive precursor, but its theoretical yield is limited to 50% without a racemization step. The hydantoinase process offers an elegant solution, providing near-quantitative yields through a dynamic kinetic resolution process, making it highly suitable for industrial-scale production.[1] Finally, chiral auxiliary-mediated synthesis provides excellent stereocontrol and is a reliable method for laboratory-scale synthesis, with the added benefit of auxiliary recovery. Each of these methods represents a powerful tool in the arsenal of the synthetic chemist for accessing this important chiral building block.

References

D-Alloisoleucine as a Precursor in Actinomycin Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Actinomycins are a class of potent chromopeptide lactone antibiotics produced by various Streptomyces species, most notably Streptomyces chrysomallus. Their molecular structure, characterized by a phenoxazinone chromophore and two pentapeptide lactone rings, allows them to intercalate into DNA, thereby inhibiting transcription.[1][2] This mechanism of action underlies their significant antitumor activity, particularly that of Actinomycin D (also known as Dactinomycin).

The diversity of the actinomycin family arises from variations in the amino acid composition of the pentapeptide side chains. One such variation is the substitution of D-valine with its stereoisomer, D-alloisoleucine, leading to the formation of the Actinomycin C complex (Actinomycin C2 and C3). This guide provides a comprehensive technical overview of the role of D-alloisoleucine as a precursor in the biosynthesis of these specific actinomycin analogues.

Biosynthesis of the Actinomycin C Complex

The biosynthesis of actinomycins is a complex process orchestrated by a multi-modular nonribosomal peptide synthetase (NRPS) system. The general pathway involves the synthesis of a 4-methyl-3-hydroxyanthranilic acid (4-MHA) core, followed by the sequential addition of amino acids to form two pentapeptide chains. These chains are then cyclized and oxidatively condensed to form the final chromopeptide.

In the case of the Actinomycin C complex produced by Streptomyces chrysomallus, the NRPS machinery exhibits a degree of flexibility, allowing for the incorporation of D-alloisoleucine in place of D-valine.[1][3] Actinomycin C1 contains two D-valine residues. Actinomycin C2 contains one D-valine and one D-alloisoleucine residue, while Actinomycin C3 contains two D-alloisoleucine residues.[3]

Key Precursors in Actinomycin C Synthesis

| Precursor | Role in Biosynthesis |

| L-Tryptophan | Ultimate precursor for the 4-methyl-3-hydroxyanthranilic acid (4-MHA) chromophore. |

| 4-Methyl-3-hydroxyanthranilic acid (4-MHA) | The core chromophore unit to which the pentapeptide lactone rings are attached.[1] |

| L-Threonine | Incorporated into the pentapeptide side chains. |

| D-Valine | A standard amino acid incorporated into the pentapeptide side chains of Actinomycin D and C1. |

| D-Alloisoleucine | Incorporated in place of D-valine to form Actinomycin C2 and C3. [3] |

| L-Proline | Incorporated into the pentapeptide side chains. |

| Sarcosine (N-methylglycine) | Incorporated into the pentapeptide side chains. |

| N-methyl-L-valine | Incorporated into the pentapeptide side chains. |

Directed Biosynthesis with D-Alloisoleucine

Feeding studies with various isoleucine stereoisomers have demonstrated their incorporation into the actinomycin structure. Early research utilizing ¹⁴C-labeled isoleucine isomers confirmed that L-alloisoleucine, D-alloisoleucine, and D-isoleucine can serve as precursors for the D-isoleucine and N-methyl-L-alloisoleucine residues found in novel actinomycins produced under these conditions.[4][5][6] When Streptomyces chrysomallus is cultured in the presence of D-alloisoleucine, the synthesis of actinomycins containing this amino acid is enhanced.[6]

While the qualitative role of D-alloisoleucine as a precursor is established, detailed quantitative data on incorporation rates and the resulting yields of Actinomycin C2 and C3 are not extensively reported in publicly available literature. Such studies would be crucial for optimizing the production of specific actinomycin analogues.

Experimental Protocols

General Fermentation Protocol for Actinomycin Production

This protocol provides a general framework for the cultivation of Streptomyces chrysomallus for actinomycin production. Specific parameters may require optimization.

1. Strain Maintenance:

-

Maintain Streptomyces chrysomallus (e.g., ATCC 11523) on a suitable agar medium such as CM agar.[1]

-

Incubate at 28°C until sporulation is observed.[1]

2. Inoculum Preparation:

-

Inoculate a suitable liquid medium (e.g., a glutamate-mineral salts medium supplemented with 1% maltose) with spores from the agar plate.[1]

-

Incubate at 28°C with shaking (e.g., 220 rpm) for 48-72 hours.[1]

3. Production Culture:

-

Inoculate the production medium with the seed culture.

-

For directed biosynthesis, supplement the production medium with D-alloisoleucine at the desired concentration. The optimal timing of addition (e.g., at the time of inoculation or after a certain period of growth) should be determined empirically.

-

Incubate the production culture under the same conditions as the inoculum for 5-7 days.

4. Extraction and Purification of Actinomycins:

-

Separate the mycelium from the culture broth by centrifugation or filtration.

-

Extract the actinomycins from both the mycelium and the supernatant using an organic solvent such as ethyl acetate.[7]

-

Combine the organic extracts and evaporate to dryness under reduced pressure.

-

The crude extract can be purified using chromatographic techniques such as silica gel column chromatography.[7] Fractions can be eluted with a solvent system like hexane-ethyl acetate.[7]

-

Further purification and separation of the Actinomycin C complex components (C1, C2, and C3) can be achieved by high-performance liquid chromatography (HPLC), often using a C18 reverse-phase column with a water-acetonitrile or water-methanol gradient.[1][8]

5. Analysis:

-

Identify and quantify the different actinomycin species using techniques such as HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.[9][10]

Enzymatic Synthesis of D-Alloisoleucine via the Hydantoinase Process

The "hydantoinase process" is an established industrial method for the production of enantiomerically pure D-amino acids.[11]

1. Hydantoin Synthesis:

-

Synthesize the hydantoin of L-isoleucine.[12]

2. Enzymatic Conversion:

-

In a buffered reaction mixture (pH typically 8.5-11.5), combine the L-isoleucine hydantoin with a D-hydantoinase.[11][12] This enzyme stereoselectively hydrolyzes any D-allo-isoleucine hydantoin present in equilibrium to N-carbamoyl-D-allo-isoleucine.[12]

-

The reaction is often carried out at an elevated temperature (e.g., 30-75°C) to facilitate the enzymatic reaction and the chemical epimerization of the L-isoleucine hydantoin to the D-allo-isoleucine hydantoin.[12]

-

The inclusion of a hydantoin racemase can enhance the conversion rate.[11]

3. Decarbamoylation:

-

The resulting N-carbamoyl-D-allo-isoleucine is then converted to D-alloisoleucine by a D-carbamoylase or by chemical hydrolysis.[11]

4. Purification:

-

The final D-alloisoleucine product is purified from the reaction mixture.

Signaling Pathways and Molecular Mechanisms

The biosynthesis of actinomycin is not regulated by a classical signaling pathway but is rather a metabolic pathway controlled by the availability of precursors and the expression of the biosynthetic gene cluster. The key enzymatic machinery is the nonribosomal peptide synthetase (NRPS).

Nonribosomal Peptide Synthetase (NRPS) and Substrate Specificity

NRPSs are large, multi-domain enzymes that act as an assembly line for peptide synthesis.[13] Each module of the NRPS is responsible for the incorporation of a specific amino acid. The specificity of each module is determined by the adenylation (A) domain, which recognizes and activates the cognate amino acid.[13][14]

The A-domain responsible for D-valine incorporation in the actinomycin synthetase of S. chrysomallus also recognizes D-alloisoleucine, albeit potentially with different kinetics. The precise "nonribosomal code" – the key amino acid residues within the A-domain's binding pocket that determine substrate specificity – for this particular domain has not been explicitly detailed in the literature.[14][15] Elucidating this code would be a key step in engineering the NRPS to favor the incorporation of D-alloisoleucine or other non-canonical amino acids.

Visualizations

Figure 1. Biosynthetic pathway of Actinomycin C.

Figure 2. Experimental workflow for directed biosynthesis.

Figure 3. Enzymatic synthesis of D-Alloisoleucine.

Conclusion and Future Directions

D-Alloisoleucine is a key precursor for the directed biosynthesis of the Actinomycin C complex. While the qualitative aspects of its incorporation are understood, there is a clear need for more quantitative studies to determine the efficiency of this process and to optimize the production of specific, potentially more potent or less toxic, actinomycin analogues.

Future research should focus on:

-

Quantitative Feeding Studies: Detailed analysis of the dose-dependent effects of D-alloisoleucine on the yield and composition of the Actinomycin C complex.

-

NRPS Engineering: Characterization of the substrate specificity of the relevant A-domain and its subsequent engineering to enhance the incorporation of D-alloisoleucine or other novel precursors.

-

Process Optimization: Development of optimized fermentation and downstream processing protocols for the large-scale production of Actinomycin C2 and C3.

A deeper understanding of these aspects will be invaluable for the development of novel anticancer therapeutics derived from the actinomycin scaffold.

References

- 1. The Actinomycin Biosynthetic Gene Cluster of Streptomyces chrysomallus: a Genetic Hall of Mirrors for Synthesis of a Molecule with Mirror Symmetry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. publications.iupac.org [publications.iupac.org]

- 3. researchgate.net [researchgate.net]

- 4. Biogenetic origin of the D-isoleucine and N-methyl-L-alloisoleucine residues in the actinomycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Role of valine and isoleucine as regulators of actinomycin peptide formation by Streptomyces chrysomallus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Purification and characterization of actinomycins from Streptomyces strain M7 active against methicillin resistant Staphylococcus aureus and vancomycin resistant Enterococcus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. thaiscience.info [thaiscience.info]

- 9. Discovery of actinomycin L, a new member of the actinomycin family of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial investigation of selected soil actinomycetes isolated from unexplored regions of Kashmir Himalayas, India - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. US6822116B2 - Method for producing D-allo -isoleucine - Google Patents [patents.google.com]

- 13. Specificity prediction of adenylation domains in nonribosomal peptide synthetases (NRPS) using transductive support vector machines (TSVMs) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The specificity-conferring code of adenylation domains in nonribosomal peptide synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. users.cs.duke.edu [users.cs.duke.edu]

The Metabolic Pathway of D-Alloisoleucine in Mammals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-Alloisoleucine, a stereoisomer of the essential amino acid L-Isoleucine, is primarily recognized as a pathognomonic biomarker for Maple Syrup Urine Disease (MSUD). In healthy mammals, it is present in only trace amounts. The metabolic pathway of D-Alloisoleucine is not as extensively studied as its L-counterpart. However, based on the established principles of D-amino acid metabolism in mammals, this guide outlines the putative metabolic pathway, provides relevant quantitative data for analogous compounds, details experimental protocols for its investigation, and presents key pathways and workflows in standardized visual formats. The primary enzyme implicated in the catabolism of D-Alloisoleucine is D-amino acid oxidase (DAO), a flavoenzyme with broad substrate specificity for D-amino acids. This guide serves as a comprehensive resource for researchers investigating the metabolism of D-Alloisoleucine and its potential physiological or toxicological significance.

Introduction

D-amino acids, once considered unnatural in mammals, are now known to play significant physiological roles. D-Alloisoleucine ((2R, 3S)-2-amino-3-methylpentanoic acid) is a diastereomer of L-Isoleucine. While its L-form, L-Alloisoleucine, is formed endogenously from L-Isoleucine, particularly in metabolic disorders like MSUD, the metabolic fate of D-Alloisoleucine is less clear[1][2][3][4]. Understanding the metabolic pathway of D-Alloisoleucine is crucial for a complete picture of branched-chain amino acid metabolism and could have implications for toxicology and drug development, as D-amino acids are increasingly being incorporated into pharmaceuticals.

The Putative Metabolic Pathway of D-Alloisoleucine

The primary route for the metabolism of most D-amino acids in mammals is through oxidative deamination catalyzed by D-amino acid oxidase (DAO) (EC 1.4.3.3)[1][2][5][6]. This peroxisomal flavoenzyme exhibits broad substrate specificity, with a preference for neutral, hydrophobic D-amino acids[7]. Given the structural similarity of D-Alloisoleucine to other known DAO substrates, it is highly probable that it undergoes a similar metabolic fate.

The proposed metabolic pathway is as follows:

-

Oxidative Deamination: D-Alloisoleucine is oxidized by DAO in the presence of its flavin adenine dinucleotide (FAD) cofactor. This reaction produces (3S)-3-methyl-2-oxopentanoic acid (the corresponding α-keto acid of D-Alloisoleucine), ammonia (NH₃), and hydrogen peroxide (H₂O₂)[1][7].

-

Further Metabolism of the α-Keto Acid: (3S)-3-methyl-2-oxopentanoic acid can then enter the general branched-chain α-keto acid metabolic pathway. It can be decarboxylated by the branched-chain α-keto acid dehydrogenase complex (BCKDC) to form (S)-2-methylbutanoyl-CoA.

-

Entry into the Citric Acid Cycle: (S)-2-methylbutanoyl-CoA is further metabolized to propionyl-CoA and acetyl-CoA, which can then enter the citric acid cycle for energy production.

Quantitative Data

Table 1: Apparent Kinetic Parameters of Mammalian D-Amino Acid Oxidase with Various D-Amino Acid Substrates

| Substrate | Source of DAO | Km (mM) | Vmax (µmol/min/mg protein) | Reference |

| D-Isoleucine | Porcine Kidney | 1.8 | 5.5 | [8] |

| D-Leucine | Porcine Kidney | 1.5 | 10.0 | [8] |

| D-Valine | Porcine Kidney | 0.8 | 12.5 | [8] |

| D-Alanine | Human (recombinant) | 1.7 | 7.3 | [2] |

| D-Serine | Human (recombinant) | 9.1 | 6.3 | [7] |

Note: The data presented are from various sources and experimental conditions may differ. This table should be used for comparative purposes only.

Experimental Protocols

In Vitro Metabolism of D-Alloisoleucine using Liver Microsomes

This protocol is adapted from standard procedures for studying in vitro drug metabolism and can be used to assess the metabolic stability of D-Alloisoleucine[4][9].

Objective: To determine the rate of metabolism of D-Alloisoleucine in the presence of mammalian liver microsomes.

Materials:

-

D-Alloisoleucine

-

Mammalian liver microsomes (e.g., rat, human)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Internal standard for analytical quantification

-

LC-MS/MS or HPLC with chiral column for analysis

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, liver microsomes (e.g., 0.5 mg/mL), and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Add D-Alloisoleucine to the pre-incubated mixture to a final concentration (e.g., 1-10 µM).

-

Incubation: Incubate the reaction mixture at 37°C with shaking.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.

-

Sample Processing: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

-

Analysis: Analyze the concentration of D-Alloisoleucine remaining at each time point using a validated LC-MS/MS or HPLC method with a chiral column to separate it from any potential stereoisomers.

-

Data Analysis: Plot the natural logarithm of the percentage of D-Alloisoleucine remaining versus time. The slope of the linear portion of the curve will give the elimination rate constant (k). The in vitro half-life (t₁/₂) can be calculated as 0.693/k.

D-Amino Acid Oxidase (DAO) Activity Assay

This protocol is a general method for determining DAO activity and can be adapted to use D-Alloisoleucine as a substrate[2][10].

Objective: To measure the activity of DAO using D-Alloisoleucine as a substrate by monitoring the production of hydrogen peroxide.

Materials:

-

Purified mammalian DAO or tissue homogenate containing DAO (e.g., kidney, brain)

-

D-Alloisoleucine

-

Horseradish peroxidase (HRP)

-

Amplex® Red reagent (or another suitable peroxidase substrate)

-

Phosphate buffer (pH 7.4)

-

96-well microplate

-

Microplate reader capable of fluorescence measurement

Procedure:

-

Preparation of Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer, HRP, and Amplex® Red.

-

Addition of Substrate: Add D-Alloisoleucine to the wells at various concentrations to determine kinetic parameters.

-

Initiation of Reaction: Add the DAO enzyme preparation to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C, protected from light.

-

Measurement: Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and ~590 nm emission for Amplex® Red) at regular intervals.

-

Data Analysis: The rate of increase in fluorescence is proportional to the rate of hydrogen peroxide production, and thus to the DAO activity. For kinetic analysis, plot the initial reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Putative metabolic pathway of D-Alloisoleucine in mammals.

Experimental Workflow Diagram

References

- 1. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. D-amino acid oxidase - Wikipedia [en.wikipedia.org]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. Human D-Amino Acid Oxidase: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Formation of L-alloisoleucine in vivo: an L-[13C]isoleucine study in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Further study on the specificity of D-amino acid oxidase and D-aspartate oxidase and time course for complete oxidation of D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. benchchem.com [benchchem.com]

The Enigmatic Stereoisomer: A Technical Guide to the Biochemical Role of D-Alloisoleucine in Cellular Processes

For Immediate Release

This technical guide provides a comprehensive overview of the current scientific understanding of D-Alloisoleucine, a stereoisomer of the essential amino acid L-Isoleucine. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available data on its biochemical significance, potential applications, and the methodologies for its study. While the direct role of D-Alloisoleucine in mammalian cellular processes remains largely uncharacterized, this guide illuminates its established functions in microbial metabolism and its critical indirect role in the diagnosis of Maple Syrup Urine Disease (MSUD).

Introduction to D-Alloisoleucine: Beyond the Proteome

D-Alloisoleucine is a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids incorporated into proteins during translation. It is a diastereomer of the common amino acid L-Isoleucine, differing in the spatial arrangement of its atoms. While D-amino acids are increasingly recognized for their diverse biological functions, the specific role of D-Alloisoleucine in cellular processes is an area of emerging research. This whitepaper aims to consolidate the current knowledge of D-Alloisoleucine, focusing on its known biochemical interactions, its significance in disease diagnostics, and potential therapeutic avenues.

The Stereochemistry of Isoleucine

Isoleucine possesses two chiral centers, giving rise to four stereoisomers: L-Isoleucine, D-Isoleucine, L-Alloisoleucine, and D-Alloisoleucine. Understanding the distinct stereochemistry of each is crucial for comprehending their unique biological properties.

Established Biochemical Significance of D-Alloisoleucine

Role in Microbial Metabolism and Peptide Synthesis

The most well-documented role for D-Alloisoleucine is in the realm of microbial biochemistry. It is utilized in the synthesis of various peptides, some with therapeutic potential. For instance, D-Alloisoleucine is a component in the synthesis of conjugates of epi-jasmonic acid and certain antimicrobial peptides. Its incorporation into peptides highlights its recognition by microbial enzymatic systems and its potential as a building block for novel therapeutic agents. While the specific metabolic pathways for D-Alloisoleucine are not fully elucidated in all organisms, studies in Pseudomonas putida have detailed the metabolism of D-Isoleucine, which may share similarities with that of D-Alloisoleucine[1].

Indirect Role in the Diagnosis of Maple Syrup Urine Disease (MSUD)

While D-Alloisoleucine itself is not a primary marker for Maple Syrup Urine Disease (MSUD), its enantiomer, L-Alloisoleucine, is a pathognomonic indicator of this inherited metabolic disorder. In MSUD, the body is unable to properly process branched-chain amino acids, leading to a buildup of L-Isoleucine. This excess L-Isoleucine is then converted to L-Alloisoleucine[2][3][4][5]. The presence of elevated L-Alloisoleucine in blood or urine is a definitive diagnostic marker for MSUD[6]. Therefore, the accurate differentiation and quantification of isoleucine stereoisomers, including D-Alloisoleucine, is critical for the correct diagnosis and monitoring of MSUD.

Investigational and Potential Therapeutic Uses

There are emerging, yet to be fully substantiated, claims regarding the therapeutic potential of D-Alloisoleucine. Some commercial suppliers suggest it is being investigated for neuroprotective effects and its ability to modulate immune responses[7]. These potential applications are likely linked to its role as a component of synthesized peptides or as a modulator of metabolic pathways[7]. However, at present, there is a lack of robust, peer-reviewed studies to support these claims. Further research is necessary to validate these potential therapeutic benefits.

Challenges and Future Research Directions

The biochemical role of D-Alloisoleucine in mammalian cellular processes remains a significant knowledge gap. Key areas for future research include:

-

Metabolic Fate: Elucidating the metabolic pathways of D-Alloisoleucine in mammalian cells.

-

Cellular Targets: Identifying specific enzymes, receptors, or transporters that interact with D-Alloisoleucine.

-

Physiological Effects: Investigating the systemic effects of D-Alloisoleucine administration in animal models.

-

Therapeutic Potential: Rigorously evaluating the purported neuroprotective and immunomodulatory effects.

The lack of commercially available and well-characterized research tools specific to D-Alloisoleucine presents a challenge to advancing our understanding of its biological functions.

Experimental Protocols

Synthesis of D-Alloisoleucine

A common method for the production of D-Alloisoleucine involves the enzymatic conversion of L-Isoleucine. The process can be summarized as follows:

Protocol:

-

Hydantoin Formation: L-Isoleucine is chemically converted to its corresponding hydantoin. This process often results in an epimeric mixture of L-Isoleucine hydantoin and D-Alloisoleucine hydantoin[8].

-

Stereoselective Hydrolysis: The hydantoin mixture is treated with a D-hydantoinase enzyme. This enzyme stereoselectively hydrolyzes the D-Alloisoleucine hydantoin to N-carbamoyl-D-Alloisoleucine[8].

-

Decarbamoylation: The N-carbamoyl-D-Alloisoleucine is then decarbamoylated, either chemically or enzymatically, to yield pure D-Alloisoleucine[8].

Quantification of Isoleucine Stereoisomers by LC-MS/MS

The accurate quantification of D-Alloisoleucine and its isomers is crucial for both research and diagnostic purposes. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this analysis.

Sample Preparation (from plasma):

-

Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile.

-

Vortex and Incubate: Vortex the mixture vigorously and incubate at -20°C for 20 minutes.

-

Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant for analysis.

LC-MS/MS Analysis:

-

Chromatographic Separation: A chiral column is typically used to separate the different isoleucine stereoisomers.

-

Mass Spectrometry Detection: The separated isomers are detected by tandem mass spectrometry in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.

Data Summary

Physicochemical Properties of D-Alloisoleucine

| Property | Value | Reference |

| Molecular Formula | C6H13NO2 | [9] |

| Molecular Weight | 131.17 g/mol | [9] |

| CAS Number | 1509-35-9 | [10] |

| Appearance | White to off-white powder | |

| Melting Point | 291 °C (decomposes) |

Conclusion

D-Alloisoleucine remains a molecule of significant interest, primarily due to its utility in peptide synthesis and its indirect but crucial role in the diagnosis of MSUD. While its direct biochemical functions in mammalian cells are not yet well understood, the increasing recognition of the importance of D-amino acids in biology suggests that D-Alloisoleucine may have undiscovered roles. This technical guide provides a foundation for researchers and drug development professionals by summarizing the current state of knowledge and highlighting the key areas where further investigation is warranted. The development of more specific research tools and a concerted effort to explore its metabolic fate and cellular interactions will be essential to fully unravel the biochemical mysteries of this enigmatic stereoisomer.

References

- 1. d- and l-Isoleucine Metabolism and Regulation of Their Pathways in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]

- 2. On the mechanism of L-alloisoleucine formation: studies on a healthy subject and in fibroblasts from normals and patients with maple syrup urine disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hmdb.ca [hmdb.ca]

- 4. Interrelation between the metabolism of L-isoleucine and L-allo-isoleucine in patients with maple syrup urine disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alloisoleucine formation in maple syrup urine disease: isotopic evidence for the mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mayocliniclabs.com [mayocliniclabs.com]

- 7. chemimpex.com [chemimpex.com]

- 8. US6822116B2 - Method for producing D-allo -isoleucine - Google Patents [patents.google.com]

- 9. Alloisoleucine, D- | C6H13NO2 | CID 94206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Alloisoleucine - Wikipedia [en.wikipedia.org]

A Technical Guide to the Investigation of D-Alloisoleucine Incorporation into Proteins

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and scientific principles underlying the site-specific incorporation of the non-proteinogenic amino acid D-Alloisoleucine into proteins. This capability opens new avenues for protein engineering, drug development, and fundamental biological research by enabling the creation of proteins with novel structures and functions. This document outlines the core challenges, experimental strategies, and analytical techniques required to achieve and validate the integration of D-Alloisoleucine.

Introduction: The Challenge and Opportunity of D-Amino Acid Incorporation

Proteins are naturally synthesized from a set of 20 proteinogenic L-amino acids. The cellular machinery, particularly aminoacyl-tRNA synthetases (aaRSs), exhibits high fidelity in selecting L-amino acids and actively proofreading to exclude D-amino acids. This stereochemical purity is crucial for maintaining the defined three-dimensional structures and functions of proteins.

D-Alloisoleucine is a stereoisomer of L-isoleucine, a proteinogenic amino acid. Its incorporation into a polypeptide chain can introduce significant local conformational changes, potentially leading to proteins with enhanced stability, resistance to proteolysis, or novel catalytic activities. These properties are of high interest in the development of therapeutic peptides and proteins with improved pharmacokinetic properties.

The primary challenge in incorporating D-Alloisoleucine, or any D-amino acid, is overcoming the stringent proofreading mechanisms of the native translational apparatus. This guide details the bioengineering strategies developed to circumvent these limitations.

Core Methodology: Genetic Code Expansion for D-Alloisoleucine Incorporation

The most robust method for the site-specific incorporation of non-canonical amino acids (ncAAs), including D-Alloisoleucine, is through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair. This engineered system functions independently of the host cell's endogenous synthetases and tRNAs, thereby preventing cross-reactivity.

The general workflow involves:

-

Creation of an Orthogonal aaRS/tRNA Pair: An aaRS from one organism (e.g., Methanosarcina species) is chosen that does not recognize any tRNAs in the host organism (e.g., E. coli). Similarly, its cognate tRNA is not aminoacylated by any of the host's aaRSs.

-

Engineering the aaRS: The selected orthogonal aaRS is then engineered through directed evolution or rational design to specifically recognize and activate D-Alloisoleucine.

-

Amber Stop Codon Suppression: The orthogonal tRNA is engineered to recognize a nonsense codon, typically the amber stop codon (UAG), which is introduced at the desired site in the gene of interest.

-

In Vivo or In Vitro Expression: When the engineered aaRS, tRNA, the target gene, and D-Alloisoleucine are all present in a cellular or cell-free expression system, the ribosome will incorporate D-Alloisoleucine at the position of the UAG codon.

Quantitative Data on D-Amino Acid Incorporation

| D-Amino Acid | Target Protein and Position | Suppression Efficiency (%) with Wild-Type Ribosomes | Suppression Efficiency (%) with Mutant Ribosomes | Reference |

| D-Phenylalanine | Dihydrofolate Reductase (DHFR), Pos. 22 | Low (not specified) | 12 | [1][2] |

| D-Methionine | Dihydrofolate Reductase (DHFR), Pos. 22 | Low (not specified) | 23 | [1][2] |

These data demonstrate that ribosome engineering can significantly enhance the incorporation of D-amino acids.

Experimental Protocols

Directed Evolution of an Aminoacyl-tRNA Synthetase for D-Alloisoleucine

A crucial step is to evolve an orthogonal aaRS to specifically recognize D-Alloisoleucine. Phage-Assisted Continuous Evolution (PACE) is a powerful technique for this purpose.[3][4]

Methodology:

-

Library Construction: Create a library of mutant aaRS genes by error-prone PCR or DNA shuffling.

-

Phage Display: Clone the aaRS library into a phage vector.

-

Selection Circuit: Engineer a host bacterium with a selection circuit where the expression of a gene essential for phage propagation (e.g., gene III) is dependent on the successful incorporation of D-Alloisoleucine at a UAG codon.

-

Continuous Evolution: Grow the host cells in a continuous culture system (chemostat) supplemented with D-Alloisoleucine. Phages that carry an active aaRS mutant will produce infectious progeny.

-

Harvest and Sequencing: Harvest the evolved phages and sequence the aaRS gene to identify beneficial mutations.

Protein Expression and Purification

Methodology:

-

Transformation: Co-transform the expression host (e.g., E. coli) with plasmids encoding the engineered aaRS, the orthogonal tRNA, and the target protein with a UAG codon at the desired position.

-

Culture: Grow the cells in a minimal medium supplemented with D-Alloisoleucine.

-

Induction: Induce protein expression using an appropriate inducer (e.g., IPTG).

-

Harvest and Lysis: Harvest the cells by centrifugation and lyse them using sonication or high-pressure homogenization.

-

Purification: Purify the target protein using standard chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, size-exclusion chromatography).

Verification of D-Alloisoleucine Incorporation by Mass Spectrometry

Methodology:

-

Protein Hydrolysis: Hydrolyze the purified protein to its constituent amino acids by incubation in 6 M HCl at 110°C for 24 hours.

-

Chiral Derivatization: Derivatize the amino acid hydrolysate with a chiral derivatizing agent such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA).[5] This creates diastereomers that can be separated by standard reversed-phase HPLC.

-

Dissolve the amino acid sample in 100 µL of 1 M sodium bicarbonate.

-

Add 200 µL of a 1% (w/v) solution of FDAA in acetone.

-

Incubate at 40°C for 1 hour.

-

Neutralize with 100 µL of 2 M HCl.

-

Dilute with the mobile phase for HPLC analysis.

-

-

HPLC Analysis:

-

Tandem Mass Spectrometry (for intact peptides):

-

Excise the protein band from an SDS-PAGE gel and perform in-gel digestion (e.g., with trypsin).

-

Analyze the resulting peptides by LC-MS/MS.

-

Use methods like Electron Transfer Dissociation (ETD) followed by Higher-Energy Collisional Dissociation (HCD) to generate fragment ions (w-ions) that are characteristic of the side chain and can distinguish between isoleucine and alloisoleucine.[6][7]

-

Applications in Drug Development and Research

The ability to incorporate D-Alloisoleucine into proteins and peptides has significant implications:

-

Enhanced Proteolytic Stability: Peptides containing D-amino acids are often resistant to degradation by proteases, which can significantly increase their in vivo half-life.

-

Novel Protein Folds: The unique stereochemistry of D-Alloisoleucine can be used to induce specific turns or constraints in a peptide backbone, leading to novel three-dimensional structures with tailored binding affinities.

-

Probing Enzyme Mechanisms: Site-specific incorporation of D-Alloisoleucine can be used to probe the stereochemical constraints of enzyme active sites.

-

Development of Biologics: Engineered proteins with enhanced stability and novel functionalities have the potential to become a new class of therapeutic biologics.

Conclusion

The site-specific incorporation of D-Alloisoleucine into proteins represents a powerful tool for chemical biology and drug discovery. By leveraging engineered orthogonal aaRS/tRNA pairs and advanced analytical techniques, researchers can create novel proteins with tailored properties. The methodologies outlined in this guide provide a framework for the successful implementation of this technology, paving the way for new discoveries and therapeutic innovations.

References

- 1. arep.med.harvard.edu [arep.med.harvard.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Continuous directed evolution of aminoacyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. otd.harvard.edu [otd.harvard.edu]

- 5. benchchem.com [benchchem.com]

- 6. How to discriminate between leucine and isoleucine by low energy ESI-TRAP MSn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

The Role and Function of D-Alloisoleucine in Non-Ribosomal Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Non-ribosomal peptide synthetases (NRPSs) are remarkable molecular machines responsible for the biosynthesis of a vast array of complex and often potent peptide natural products. A key feature contributing to the structural and functional diversity of these molecules is the incorporation of non-proteinogenic amino acids, including D-amino acids. D-Alloisoleucine, a diastereomer of L-isoleucine, is one such non-proteinogenic amino acid found in several bioactive non-ribosomal peptides (NRPs), where it plays a critical role in defining the peptide's conformation and biological activity. This technical guide provides an in-depth exploration of the function of D-alloisoleucine in non-ribosomal peptide synthesis, detailing its biosynthesis, incorporation into peptide chains, and impact on the final product's properties. We will cover the key enzymatic domains involved, present available quantitative data, and provide detailed experimental protocols for the study of these systems.

Introduction to D-Alloisoleucine in Non-Ribosomal Peptides

Non-ribosomal peptides (NRPs) are a class of secondary metabolites produced primarily by bacteria and fungi. Their synthesis is not directed by mRNA templates on ribosomes but is instead carried out by large, multi-modular enzymes known as non-ribosomal peptide synthetases (NRPSs). This unique mode of synthesis allows for the incorporation of a wide variety of building blocks beyond the 20 proteinogenic amino acids, including D-amino acids, fatty acids, and heterocyclic moieties.

The inclusion of D-amino acids is a common strategy employed by nature to enhance the biological activity and stability of NRPs. These residues can induce specific turns and conformations in the peptide backbone, which are often crucial for target binding, and they confer resistance to degradation by proteases that are typically specific for L-amino acids.

D-Alloisoleucine is a non-proteinogenic amino acid that differs from the common proteinogenic L-isoleucine in the stereochemistry at both the α-carbon (R-configuration) and the β-carbon (S-configuration). Its incorporation into NRPs is a fascinating example of the chemical diversity generated by NRPS machinery. Notable examples of NRPs containing D-alloisoleucine include the antimicrobial peptide bombinin H4 and the molluscicidal lipopeptide barbamide. In bombinin H4, the presence of D-alloisoleucine at the second position is critical for its potent activity against the parasite Leishmania.

This guide will dissect the mechanisms by which D-alloisoleucine is synthesized and incorporated into NRPs, focusing on the key enzymatic players and the experimental approaches used to study them.

Biosynthesis and Incorporation of D-Alloisoleucine

The journey of D-alloisoleucine into a growing peptide chain is a multi-step process orchestrated by the modular architecture of NRPSs. The key domains involved are the Adenylation (A) domain, the Peptidyl Carrier Protein (PCP) or Thiolation (T) domain, the Epimerization (E) domain, and the Condensation (C) domain.

Adenylation (A) Domain: The Gatekeeper

The first step in the incorporation of any amino acid into an NRP is its selection and activation by an Adenylation (A) domain. The A-domain acts as a gatekeeper, recognizing a specific cognate amino acid from the cellular pool. It then catalyzes a two-step reaction: first, the activation of the amino acid with ATP to form an aminoacyl-adenylate intermediate, and second, the transfer of the activated amino acid to the downstream Peptidyl Carrier Protein (PCP) domain.

Peptidyl Carrier Protein (PCP) Domain: The Mobile Arm

The Peptidyl Carrier Protein (PCP) or Thiolation (T) domain is a small, essential component of each NRPS module. It is post-translationally modified with a 4'-phosphopantetheine (Ppant) prosthetic arm, which terminates in a reactive thiol group. The A-domain transfers the activated aminoacyl-adenylate to this thiol group, forming a covalent thioester bond. This tethered substrate is then shuttled between the various catalytic domains of the module.

Epimerization (E) Domain: The Source of Chirality

The key transformation from L-isoleucine to D-alloisoleucine is catalyzed by an Epimerization (E) domain. E-domains are typically found within NRPS modules that incorporate D-amino acids. They act on the PCP-tethered L-amino acid, catalyzing the inversion of stereochemistry at the α-carbon. The proposed mechanism involves a deprotonation-reprotonation of the α-proton, facilitated by conserved histidine and glutamate residues within the E-domain active site.

It is important to note that epimerization of isoleucine is more complex than for amino acids with a single chiral center. The inversion of the α-carbon of L-isoleucine (2S, 3S) results in the formation of D-alloisoleucine (2R, 3S). E-domains catalyze a reversible reaction, establishing an equilibrium between the L- and D-epimers on the PCP domain.

Condensation (C) Domain: The Peptide Bond Former

The final step in the incorporation of D-alloisoleucine is the formation of a peptide bond, catalyzed by the Condensation (C) domain. The C-domain orchestrates the reaction between the upstream peptidyl-S-PCP (the donor substrate) and the downstream D-alloisoleucyl-S-PCP (the acceptor substrate). C-domains exhibit

The Occurrence of D-Alloisoleucine in Natural Products: A Technical Guide for Researchers

An in-depth exploration into the discovery, biosynthesis, and analysis of natural products containing the non-proteinogenic amino acid D-alloisoleucine, providing researchers, scientists, and drug development professionals with a comprehensive technical overview.

The discovery of non-proteinogenic amino acids in natural products has opened new avenues in drug discovery and chemical biology. Among these, D-alloisoleucine, a stereoisomer of L-isoleucine, has been identified as a key component in several bioactive peptides with significant therapeutic potential. This technical guide delves into the core aspects of D-alloisoleucine-containing natural products, from their initial discovery and biosynthesis to detailed experimental protocols for their isolation, characterization, and bioactivity assessment.

Prominent Natural Products Containing D-Alloisoleucine

The presence of D-alloisoleucine is a recurring motif in a diverse array of natural products, often contributing to their biological activity and stability. This section highlights key examples, with their quantitative data summarized in the tables below.

Teixobactin: A Novel Antibiotic without Detectable Resistance

Discovered in 2015 from the unculturable bacterium Eleftheria terrae, teixobactin is a depsipeptide antibiotic with potent activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.[1][2][3] A remarkable feature of teixobactin is the absence of detectable resistance development in target bacteria, which is attributed to its unique mechanism of action.[1][2][3] The structure of teixobactin includes a D-alloisoleucine residue at position 5.

Bombinin Peptides: Amphibian Host-Defense Peptides

The skin secretions of frogs from the Bombina genus are a rich source of antimicrobial peptides, including the bombinin family.[4] Several bombinin H peptides, which are characterized by their hydrophobic and hemolytic properties, have been found to contain D-alloisoleucine at position 2.[4] This modification is a result of post-translational enzymatic isomerization and is believed to enhance the peptides' antimicrobial and hemolytic activities.[4]

Actinomycin D: An Anticancer Agent

Actinomycins are a class of chromopeptide lactone antibiotics produced by Streptomyces species, with Actinomycin D being a well-known member used in cancer chemotherapy. While actinomycins primarily contain D-valine, studies on their biosynthesis have shown that supplementation of culture media with isoleucine stereoisomers can lead to the incorporation of N-methyl-L-alloisoleucine, a derivative of D-alloisoleucine.[5][6][7][8] This highlights the flexibility of the biosynthetic machinery and the potential for generating novel actinomycin analogs.

Quantitative Bioactivity Data

The biological activity of natural products containing D-alloisoleucine is a key area of research. The following tables summarize the minimum inhibitory concentrations (MIC) and hemolytic activities of teixobactin and bombinin H peptides.

Table 1: Minimum Inhibitory Concentration (MIC) of Teixobactin and its Analogs

| Compound | Organism | MIC (µg/mL) | Reference(s) |

| Teixobactin | Staphylococcus aureus | 0.25 | [1] |

| Teixobactin | Enterococcus faecalis | 0.25 | [1] |

| Teixobactin | Clostridium difficile | 0.005 | [1] |

| Teixobactin | Mycobacterium tuberculosis | 0.1 | [1] |

| Teixobactin Analog (Arg10) | MRSA ATCC 33591 | 4 | [9] |

| Teixobactin Analog (TXGS-3) | MRSA ATCC 33591 | 4 | [9] |

| Teixobactin Analog (TXGS-7) | E. coli ATCC 25922 | 8 | [9] |

Table 2: Antimicrobial and Hemolytic Activity of Bombinin H Peptides

| Peptide | Organism | MIC (µM) | Hemolytic Activity (HC50, µM) | Reference(s) |

| Bombinin H2 | E. coli | >100 | ~50 | [4][10] |

| Bombinin H4 (D-allo-Ile at pos 2) | E. coli | ~50 | ~25 | [4][10] |

| Bombinin H (synthetic) | S. aureus | >100 | >100 | |

| BHL-bombinin | S. aureus | 16-32 | >128 |

Biosynthesis of D-Alloisoleucine Containing Peptides

The incorporation of D-alloisoleucine into natural products is primarily achieved through non-ribosomal peptide synthetases (NRPSs). These large, modular enzymes function as assembly lines to synthesize complex peptides from a variety of proteinogenic and non-proteinogenic amino acids.

The key enzymatic step for the inclusion of D-amino acids is epimerization, which is catalyzed by an epimerase (E) domain within an NRPS module. The E domain acts on the L-amino acid precursor that has been activated and tethered to a peptidyl carrier protein (PCP) or thiolation (T) domain, converting it to its D-enantiomer before it is incorporated into the growing peptide chain. In the case of D-alloisoleucine, an L-isoleucine residue is epimerized by a specific E domain.

References

- 1. A new antibiotic kills pathogens without detectable resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Teixobactin - Wikipedia [en.wikipedia.org]

- 3. Teixobactin | Research Starters | EBSCO Research [ebsco.com]

- 4. Bombinins, antimicrobial peptides from Bombina species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biogenetic Origin of the d-Isoleucine and N-Methyl-l-Alloisoleucine Residues in the Actinomycins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biogenetic origin of the D-isoleucine and N-methyl-L-alloisoleucine residues in the actinomycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. [PDF] Branched-Chain Amino Acid Substitutions in the Biosynthesis of the Antibiotic Actinomycin | Semantic Scholar [semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Chemical Properties and Stability of D-Alloisoleucine

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Alloisoleucine, a stereoisomer of the essential amino acid L-isoleucine, is a non-proteinogenic amino acid of increasing interest in biomedical research and pharmaceutical development. Its unique stereochemistry imparts distinct biological activities and metabolic fates, making a thorough understanding of its chemical properties and stability paramount for its application in drug design, metabolic studies, and as a biomarker. This technical guide provides a comprehensive overview of the chemical characteristics and stability profile of D-Alloisoleucine, supported by experimental protocols and data presented for clarity and practical application.

Chemical and Physical Properties

D-Alloisoleucine is an alpha-amino acid with two chiral centers, resulting in four stereoisomers: L-isoleucine, D-isoleucine, L-alloisoleucine, and D-alloisoleucine. The "allo" designation indicates a different configuration at the beta-carbon compared to the more common isoleucine. The fundamental chemical and physical properties of D-Alloisoleucine are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | (2R,3S)-2-amino-3-methylpentanoic acid |

| CAS Number | 1509-35-9 |

| Molecular Formula | C₆H₁₃NO₂ |

| Molecular Weight | 131.17 g/mol |

| Canonical SMILES | CC--INVALID-LINK----INVALID-LINK--C(=O)O |

| Physical Property | Value | Reference |

| Appearance | White to off-white crystalline powder | [General observation] |

| Melting Point | 291 °C (decomposes) | [Sigma-Aldrich] |

| Solubility in Water | 4 mg/mL (30.49 mM); requires sonication | MedchemExpress[1] |

| pKa₁ (α-carboxyl) | ~2.3 (predicted) | [General amino acid properties] |

| pKa₂ (α-amino) | ~9.6 (predicted) | [General amino acid properties] |

Stability Profile

The stability of D-Alloisoleucine is a critical factor in its handling, storage, and application in various experimental and pharmaceutical contexts. Its degradation can be influenced by several factors, including pH, temperature, and the presence of enzymes.

pH Stability

Thermal Stability

D-Alloisoleucine is a crystalline solid with a high melting point, indicating considerable thermal stability in its solid state. However, at elevated temperatures, particularly in solution, degradation can occur. The primary thermal degradation pathways for amino acids include decarboxylation and deamination.[1] Studies on the thermal degradation of similar branched-chain amino acids like leucine have shown that they can sublime before decomposing at higher temperatures, with decomposition products including CO₂, NH₃, and various organic compounds.

Enzymatic Stability

The enzymatic stability of D-Alloisoleucine is a key aspect of its biological activity and metabolism.

-

D-Amino Acid Oxidase (DAAO): This enzyme is known to catalyze the oxidative deamination of neutral D-amino acids to their corresponding α-keto acids.[3][4] It is plausible that D-Alloisoleucine is a substrate for DAAO, which would convert it to (S)-3-methyl-2-oxopentanoic acid.

-

Racemases/Epimerases: Certain bacterial enzymes, such as isoleucine 2-epimerase, can catalyze the interconversion between isoleucine stereoisomers.[5] This enzymatic activity can affect the stereochemical purity of D-Alloisoleucine in biological systems.

Experimental Protocols

Protocol 1: Determination of Melting Point

Methodology:

-

Sample Preparation: A small amount of dry, powdered D-Alloisoleucine is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 10-20°C/minute) for a preliminary determination. For an accurate measurement, the temperature is then raised slowly (1-2°C/minute) as it approaches the expected melting point.

-

Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. For D-Alloisoleucine, decomposition is observed at the melting point.

Protocol 2: Determination of Aqueous Solubility

Methodology:

-

Sample Preparation: Accurately weigh a known amount of D-Alloisoleucine.

-

Solvent: Use deionized water or a buffer of a specific pH.

-

Procedure: Add the solvent incrementally to the D-Alloisoleucine with constant stirring or sonication at a controlled temperature (e.g., 25°C). Continue adding solvent until the solid is completely dissolved.

-

Data Analysis: The solubility is calculated as the mass of the solute per volume of the solvent (e.g., mg/mL or mol/L). For D-Alloisoleucine, sonication may be required to achieve a 4 mg/mL solution in water.[1]

Protocol 3: Forced Degradation Study (General Protocol)

Objective: To identify potential degradation products and degradation pathways of D-Alloisoleucine under various stress conditions. This information is crucial for developing stability-indicating analytical methods.

Methodology:

-

Sample Preparation: Prepare solutions of D-Alloisoleucine in an appropriate solvent (e.g., water or a buffer) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Add 0.1 M HCl to the sample solution and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Alkaline Hydrolysis: Add 0.1 M NaOH to the sample solution and incubate at a controlled temperature (e.g., 60°C) for a defined period.

-

Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 3%) to the sample solution and keep it at room temperature for a defined period.

-

Thermal Degradation: Heat the solid D-Alloisoleucine or its solution at an elevated temperature (e.g., 80°C) for a defined period.

-

Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) for a defined period.

-

-

Sample Analysis: Analyze the stressed samples at different time points using a stability-indicating HPLC method (see Protocol 4). Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.

-

Data Analysis: Quantify the degradation of D-Alloisoleucine and the formation of degradation products. The goal is typically to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradation products from the parent compound.[6]

Protocol 4: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating D-Alloisoleucine from its potential degradation products and other stereoisomers.

Methodology:

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column is commonly used for amino acid analysis. Chiral columns or derivatization with a chiral reagent may be necessary to separate stereoisomers.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The pH of the aqueous phase is a critical parameter for achieving good separation.

-

Derivatization (Optional but often necessary for UV detection and chiral separation): Pre-column derivatization with reagents like o-phthalaldehyde (OPA) or phenylisothiocyanate (PITC) can be used to enhance UV absorbance. For chiral separation, a chiral derivatizing agent can be used to form diastereomers that can be separated on a standard C18 column.

-

Detection: UV detection at a wavelength appropriate for the derivatized or underivatized amino acid (e.g., 254 nm for PITC derivatives).

-

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations